molecular formula C8H10N2O2 B1360147 2-Phenoxyacetohydrazide CAS No. 4664-55-5

2-Phenoxyacetohydrazide

Cat. No.: B1360147
CAS No.: 4664-55-5
M. Wt: 166.18 g/mol
InChI Key: XSONSBDQIFBIOY-UHFFFAOYSA-N
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Description

2-Phenoxyacetohydrazide is an organic compound with the molecular formula C8H10N2O2 It is a derivative of phenoxyacetic acid and hydrazine, characterized by the presence of a phenoxy group attached to an acetohydrazide moiety

Mechanism of Action

Target of Action

2-Phenoxyacetohydrazide has been identified as an inhibitor of the Staphylococcus aureus MurD enzyme . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, an integral part of the bacterial cell envelope, which is critical for maintaining cell wall structural integrity . It also exhibits activity against Trypanosoma cruzi , a parasite responsible for Chagas disease .

Mode of Action

The compound interacts with the MurD enzyme in Staphylococcus aureus, inhibiting its function . The carboxyl group of the nucleotide precursor is activated by ATP, leading to the formation of an acyl phosphate intermediate and adenosine diphosphate (ADP). The acyl phosphate is then attacked by the amino group of the incoming amino acid, resulting in the formation of a high-energy tetrahedral intermediate .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the peptidoglycan biosynthesis pathway in bacteria . This pathway involves the successive addition of L-alanine, D-glutamic acid (D-Glu), and L-lysine in Gram-positive bacteria, and D-alanine-D-alanine to the growing UDP-N-acetyl muramic acid (UDP-MurNAc) by ATP-dependent bacterial Mur ligases (MurC-F) .

Pharmacokinetics

The compound’s inhibitory activity against the murd enzyme and trypanosoma cruzi suggests that it may have suitable bioavailability .

Result of Action

The inhibition of the MurD enzyme by this compound disrupts the biosynthesis of peptidoglycan, affecting the structural integrity of the bacterial cell wall . This results in antibacterial activity against Staphylococcus aureus . Additionally, the compound exhibits antitrypanosomal activity, indicating potential efficacy against Chagas disease .

Biochemical Analysis

Biochemical Properties

2-Phenoxyacetohydrazide plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity. One notable interaction is with β-glucuronidase, an enzyme involved in the hydrolysis of glucuronides. This compound acts as an inhibitor of β-glucuronidase, thereby affecting the breakdown of glucuronides . This interaction is crucial for understanding the compound’s potential therapeutic applications and its role in metabolic processes.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the proliferation of certain cancer cell lines by interfering with their metabolic pathways . Additionally, it affects the expression of genes involved in cell cycle regulation and apoptosis, leading to altered cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific enzymes and proteins, altering their activity. For example, it inhibits the activity of β-glucuronidase by binding to its active site, preventing the enzyme from catalyzing the hydrolysis of glucuronides . This inhibition is crucial for its therapeutic potential in treating diseases associated with elevated β-glucuronidase activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged alterations in gene expression . These temporal effects are essential for understanding the compound’s potential therapeutic applications and its long-term impact on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . These dosage-dependent effects are critical for determining the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its inhibition of β-glucuronidase affects the metabolism of glucuronides, leading to altered levels of these metabolites in cells . Understanding these metabolic pathways is crucial for elucidating the compound’s role in cellular processes and its potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific cellular compartments . These interactions are essential for understanding the compound’s bioavailability and its effects on cellular functions.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within cells, where it exerts its effects. For example, it may localize to the lysosomes, where it inhibits β-glucuronidase activity . This localization is mediated by targeting signals and post-translational modifications that direct the compound to its site of action.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenoxyacetohydrazide can be synthesized through several methods. One common approach involves the reaction of phenoxyacetic acid with hydrazine hydrate. The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol. The general reaction scheme is as follows:

Phenoxyacetic acid+Hydrazine hydrateThis compound+Water\text{Phenoxyacetic acid} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{Water} Phenoxyacetic acid+Hydrazine hydrate→this compound+Water

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sodium ethoxide can enhance the reaction rate and yield. The product is typically purified through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: 2-Phenoxyacetohydrazide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Phenoxyacetic acid derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenoxyacetohydrazides.

Scientific Research Applications

Comparison with Similar Compounds

2-Phenoxyacetohydrazide can be compared with other hydrazide derivatives:

    Phenylhydrazine: Unlike this compound, phenylhydrazine lacks the phenoxy group, which affects its reactivity and applications.

    Acetohydrazide: This simpler compound does not have the phenoxy group, making it less versatile in certain chemical reactions.

Uniqueness: The presence of the phenoxy group in this compound imparts unique chemical properties, making it more reactive in nucleophilic substitution reactions and enhancing its potential as a pharmaceutical agent.

Properties

IUPAC Name

2-phenoxyacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c9-10-8(11)6-12-7-4-2-1-3-5-7/h1-5H,6,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSONSBDQIFBIOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20196893
Record name Acetic acid, phenoxy-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20196893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4664-55-5
Record name Acetic acid, phenoxy-, hydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004664555
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenoxyacetic acid hydrazide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409846
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetic acid, phenoxy-, hydrazide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenoxyacetohydrazide
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Record name 2-PHENOXYACETOHYDRAZIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural characterization of 2-Phenoxyacetohydrazide?

A1: this compound (C8H10N2O2) has a molecular weight of 166.18 g/mol. The acetohydrazide group in this molecule is almost planar []. Spectroscopic data, including IR, 1H NMR, and mass spectral data, have been used to confirm the chemical structures of derivatives of this compound [, ].

Q2: How does the structure of this compound influence its crystal structure?

A2: In its crystal structure, this compound molecules are linked together through a network of intermolecular hydrogen bonds. These hydrogen bonds, specifically C—H⋯O, N—H⋯O, and N—H⋯N interactions, contribute to the formation of infinite sheets within the crystal lattice. These sheets are oriented parallel to the (001) plane [].

Q3: Has this compound been explored as a ligand in coordination chemistry?

A3: Yes, this compound can act as a ligand in coordination complexes. For example, a derivative, (2-hydroxybenzylidene)-2-phenoxyacetohydrazide (Hsa), has been used to synthesize copper complexes []. In these complexes, Hsa acts as a bridging ligand, facilitating the formation of diverse structures ranging from binuclear clusters to infinite chains.

Q4: Can this compound be used in the synthesis of heterocyclic compounds?

A4: Derivatives of this compound have shown utility in synthesizing heterocyclic compounds. For instance, they have been employed in a tandem aza-Wittig reaction followed by an annulation reaction, ultimately leading to the formation of 3-methylthio-1-phenyl-pyrazolo[3,4-d][1,2,4]triazolo[1,5-a]pyrimidin-4-one derivatives []. This synthetic strategy highlights the versatility of this compound derivatives in accessing complex molecular architectures.

Q5: Have any biological activities been reported for compounds derived from this compound?

A5: Researchers have synthesized several derivatives of this compound and investigated their potential antimicrobial activities [, ]. These studies involved evaluating the compounds' efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. While specific results varied depending on the substitutions present on the this compound scaffold, some derivatives demonstrated promising activity against the tested microbial strains.

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